REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][N:5]1[CH2:10][CH2:9][C:8](=[CH:11][C:12]([O:14]C)=[O:13])[CH2:7][CH2:6]1.COC(C=C1CCN(C(OC(C)(C)C)=O)CC1)=O>>[CH3:1][O:2][CH2:3][CH2:4][N:5]1[CH2:6][CH2:7][C:8](=[CH:11][C:12]([OH:14])=[O:13])[CH2:9][CH2:10]1
|
Name
|
intermediate 3a
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methyl 2-(1-(2-methoxyethyl)piperidin-4-ylidene)acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCN1CCC(CC1)=CC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C=C1CCN(CC1)C(=O)OC(C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COCCN1CCC(CC1)=CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |